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Compound of Interest

Compound Name: 3-Chloro-5-(hydroxymethyl)phenol

Cat. No.: B1465138

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a
molecule is often defined by its functional group tolerance, reactivity, and potential for
diversification. 3-Chloro-5-(hydroxymethyl)phenol emerges as a compelling building block,
possessing a unique trifunctional architecture: a nucleophilic phenol, a reactive primary benzyl
alcohol, and a strategically positioned chlorine atom on an aromatic scaffold. This guide
provides a comprehensive technical overview of its chemical properties, spectroscopic
signature, reactivity profile, and potential applications, offering field-proven insights for its
effective utilization in research and development. The presence of three distinct functional
groups offers orthogonal chemical handles, enabling selective modifications and the
construction of complex molecular architectures, a highly desirable trait in the synthesis of
novel chemical entities for drug discovery and materials science.[1][2]

Part 1: Core Chemical and Physical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its
application, dictating solubility, reactivity, and handling protocols. The properties of 3-Chloro-5-
(hydroxymethyl)phenol are summarized below. These predicted values provide a crucial
starting point for experimental design, such as selecting appropriate solvent systems for
reactions and purification.
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Property Value Source
CAS Number 885270-34-8 [31141[5]
Molecular Formula C7H7CIO2 [6]
Formula Weight 158.58 g/mol [5]
Boiling Point 317.0 £ 27.0 °C (Predicted) [3]
Density 1.395 + 0.06 g/cm? (Predicted) [3]
pKa 8.78 £ 0.10 (Predicted) [3]
MDL Number MFCD08234658 [5]

Part 2: The Spectroscopic Sighature

Understanding the spectroscopic profile of 3-Chloro-5-(hydroxymethyl)phenol is critical for
reaction monitoring and structural confirmation. The expected spectral characteristics are
derived from the well-established behavior of its constituent functional groups.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

e O-H Stretching: A strong, broad absorption is anticipated in the 3200-3600 cm~? region,
characteristic of hydrogen-bonded hydroxyl groups from both the phenolic and alcoholic
moieties.[7][9]

e Aromatic C-H Stretching: Signals will appear just above 3000 cm~1.
o Aromatic C=C Bending: Characteristic peaks are expected in the 1500-1600 cm~1* range.[9]

¢ C-O Stretching: A strong band for the C-O bonds of the phenol and benzyl alcohol will be
present around 1050-1250 cm~2.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework.
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e H NMR:

o Aromatic Protons (Ar-H): Three distinct signals are expected in the 6 6.5-7.5 ppm range,
showing complex splitting patterns (doublets, triplets of doublets) due to their meta- and
ortho-coupling.

o Benzylic Protons (-CH20H): A singlet is expected around & 4.5 ppm.[10]

o Hydroxyl Protons (-OH): Two broad singlets are anticipated, one for the phenolic OH (& 4-
8 ppm) and one for the alcoholic OH (& 2-5 ppm).[8][9] Their chemical shifts can be highly
variable and concentration-dependent. Addition of D=0 would lead to the disappearance of

these signals, a key diagnostic test.[8]
e 1BC NMR:

o Aromatic Carbons: Six signals are expected in the d 110-160 ppm range. The carbon
bearing the -OH group (C-OH) will be the most downfield (around & 155-158 ppm), while
the carbon attached to the chlorine atom (C-Cl) will be around & 135 ppm.[10]

o Benzylic Carbon (-CH20H): A signal is expected in the d 60-65 ppm range.[10]

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and provides structural clues through
fragmentation patterns.

e Molecular lon (M*): A prominent molecular ion peak cluster is expected at m/z 158 and 160
in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule
containing one chlorine atom.

o Key Fragmentation Pathways:

o Alpha Cleavage: Loss of the hydroxymethyl group (*CH20H) or water (H20) from the
benzylic position.[9]

o Loss of HCI: Elimination of HCI is another possible fragmentation pathway.
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Part 3: Synthesis and Chemical Reactivity

The synthetic utility of 3-Chloro-5-(hydroxymethyl)phenol lies in the differential reactivity of
its functional groups, which can be selectively targeted under specific reaction conditions.

Proposed Synthetic Pathway

A reliable and scalable synthesis can be envisioned starting from the commercially available 3-
chloro-5-hydroxybenzoic acid. This approach involves esterification followed by a selective
reduction of the ester in the presence of the more sensitive phenol. The reduction of a related
compound, an ester of 5-hydroxy isophthalic acid, using sodium borohydride after protecting
the phenol group highlights a viable strategy.[11] A direct reduction using a milder reducing
agent might also be feasible.

G-ChIoro-S-hydroxybenzoic acid SC:S_IIZSLH+ G/Iethyl 3-chloro-5-hydroxybenzoate L|AIH4T0'—:;\laBH4 3-ChI0ro-S-(hydroxymethyl)phen@

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-5-(hydroxymethyl)phenol.

Reactivity Profile: A Trifecta of Opportunities

e The Phenolic Hydroxyl Group: This group is acidic and highly activating for the aromatic ring.

o Acylation/Alkylation: It readily reacts with acyl halides or alkyl halides under basic
conditions (e.g., K2COs, NaH) to form the corresponding esters or ethers, protecting the
phenol or introducing new functionality.

o Electrophilic Aromatic Substitution: As a powerful ortho-, para-director, it strongly
influences the position of incoming electrophiles. Positions C2, C4, and C6 are activated.
Given the existing substituents, further substitution is likely to occur at the C2 or C6
positions.[12]

e The Benzyl Alcohol Group: This primary alcohol exhibits typical reactivity.
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o Oxidation: It can be selectively oxidized to the corresponding aldehyde (3-chloro-5-
hydroxybenzaldehyde) using mild oxidizing agents like PCC or MnOz, or to the carboxylic
acid (3-chloro-5-hydroxybenzoic acid) with stronger agents like KMnOa or Jones reagent.

o Substitution: The hydroxyl can be converted to a better leaving group and substituted. For
example, reaction with hydrochloric acid can yield the corresponding 3-chloro-5-
(chloromethyl)phenol, a reactive alkylating agent.[13]

e The Aromatic Ring and Chlorine:

o Nucleophilic Aromatic Substitution (SnAr): The chlorine atom is generally unreactive
towards nucleophilic substitution unless the ring is further activated by strongly electron-
withdrawing groups at the ortho/para positions.[14] High temperatures and pressures
would be required for substitution.

o Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of
new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug
development for building molecular complexity.
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Caption: Reactivity map of 3-Chloro-5-(hydroxymethyl)phenol.

Part 4: Applications in Research and Drug
Development

The true potential of 3-Chloro-5-(hydroxymethyl)phenol is realized in its application as a
versatile intermediate. The chlorine atom is a common feature in many pharmaceuticals, often
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enhancing metabolic stability or binding affinity.[1] Phenolic scaffolds are also prevalent in a
vast number of FDA-approved drugs.[2]

» Scaffold for Medicinal Chemistry: Each functional group can serve as an anchor point. The
phenol can be used to form ether linkages found in many bioactive molecules. The benzyl
alcohol can be elaborated into other functionalities or used as a linker to connect to other
pharmacophores. The chloro-substituent can be retained for its electronic effects or replaced
via cross-coupling to explore structure-activity relationships (SAR).

¢ Intermediate for Agrochemicals and Materials Science: Substituted phenols are key
precursors for polymers, dyes, and agrochemicals. The reactivity of this molecule makes it a
candidate for creating monomers for specialty polymers like poly(aryl ether)s.[11]

» Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used
in FBDD screening to identify initial hit compounds that bind to biological targets.

A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, has
demonstrated potent antifouling and antimicrobial activity, suggesting that this structural class
has inherent biological relevance worth exploring.[15]

Part 5: Experimental Protocol: Reduction of Methyl
3-chloro-5-hydroxybenzoate

This protocol describes a robust method for the synthesis of 3-Chloro-5-
(hydroxymethyl)phenol, grounded in established chemical principles.

Objective: To synthesize 3-Chloro-5-(hydroxymethyl)phenol via the reduction of Methyl 3-
chloro-5-hydroxybenzoate.

Materials:
o Methyl 3-chloro-5-hydroxybenzoate (1.0 eq)
e Lithium aluminum hydride (LiAIH4) (1.5 eq)

e Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric Acid (HCI)

Saturated Sodium Bicarbonate (NaHCOs) solution
Saturated Sodium Chloride (NaCl) solution (brine)
Anhydrous Magnesium Sulfate (MgSQOa)

Ethyl Acetate (EtOAC)

Procedure:

Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet is charged with LiAlH4 (1.5 eq) and anhydrous THF under a
nitrogen atmosphere.

Cooling: The flask is cooled to 0 °C in an ice-water bath.

Addition of Ester: Methyl 3-chloro-5-hydroxybenzoate (1.0 eq) is dissolved in anhydrous THF
and added dropwise to the stirred LiAlH4 suspension via the dropping funnel over 30
minutes, maintaining the temperature at O °C. Causality Note: Slow, cooled addition is crucial
to control the highly exothermic reaction of LiAlH4 and prevent side reactions.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
allowed to warm to room temperature and stirred for 2-4 hours. Self-Validation: Reaction
progress can be monitored by Thin Layer Chromatography (TLC) by observing the
disappearance of the starting ester spot.

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly
adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser
workup). Safety Note: Quenching LiAlHa is extremely exothermic and produces hydrogen
gas. It must be done slowly and with extreme caution behind a blast shield.

Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is
washed with THF and EtOAc. The combined organic filtrates are transferred to a separatory
funnel.
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» Extraction: The organic layer is washed sequentially with 1 M HCI, saturated NaHCOs, and
brine. Causality Note: The acid wash removes basic aluminum salts, while the bicarbonate
wash removes any unreacted acidic starting material.

e Drying and Concentration: The organic layer is dried over anhydrous MgSQa, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure 3-Chloro-5-(hydroxymethyl)phenol.

Part 6: Safety and Handling

As a substituted phenol, 3-Chloro-5-(hydroxymethyl)phenol should be handled with
appropriate caution, assuming it shares hazards with related compounds.[16][17]

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,
neoprene), and chemical safety goggles at all times.[17]

» Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential
dust or vapors.[16] Avoid contact with skin and eyes. Phenols can be rapidly absorbed
through the skin and can cause severe chemical burns and systemic toxicity.[16][17]

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
strong oxidizing agents.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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